molecular formula C10H8BrN3O2S2 B2697255 6-((5-bromothiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1705169-59-0

6-((5-bromothiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Cat. No. B2697255
CAS RN: 1705169-59-0
M. Wt: 346.22
InChI Key: VQUBAZUEKQGJJK-UHFFFAOYSA-N
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Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

Numerous methods for the synthesis of pyrimidines are described . An effective and smooth synthesis of functionally vital pyrimidines has been reported by 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis .


Molecular Structure Analysis

Preliminary SAR analysis revealed that substituted 3,4,5-trimethoxystyryl at C-5 and alkylamine at C-7 pyrazolo[4,3-d]pyrimidine framework were useful for its anti-inflammatory activity .


Chemical Reactions Analysis

The reactions proceeded in a one-pot multicomponent step in refluxing water and the products were obtained in excellent yields .


Physical And Chemical Properties Analysis

Pyrimidines have diverse chemical reactivity, accessibility and a wide range of biological activities .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Pyrrolopyrimidines and similar heterocyclic compounds are synthesized through various chemical routes, involving strategic condensation reactions, functional group transformations, and complex formation with other organic or inorganic entities. Their structures have been elucidated through crystallographic studies, revealing their potential for forming hydrogen bonds and other interactions crucial for biological activity. For instance, the crystal structures of pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate have been investigated, highlighting the presence of R22(8) motifs involving sulfonate and carboxylate groups, which mimic the mode of association seen in biological systems (Balasubramani, Muthiah, & Lynch, 2007).

Biological Activities and Applications

Pyrrolopyrimidine derivatives have shown a wide range of biological activities, including antifungal, antitumor, and antibacterial properties. Their potential as enzyme inhibitors, particularly against targets like dihydrofolate reductase (DHFR), thymidylate synthase (TS), and other crucial enzymes in nucleotide biosynthesis pathways, has been a significant focus of research. For example, novel synthesis and antifungal activity of pyrrole and pyrrolo[2,3-d]pyrimidine derivatives containing sulfonamido moieties against various fungal strains have been reported, indicating their therapeutic potential in treating fungal infections (El-Gaby, Gaber, Atalla, & Abd Al-Wahab, 2002).

Anticancer Applications

The synthesis of pyrrolopyrimidines with specific modifications has led to compounds with significant anticancer activities. These compounds often target the folate pathway, crucial for the proliferation of cancer cells. Derivatives such as 6-substituted pyrrolo[2,3-d]pyrimidines have been synthesized and shown to inhibit the growth of cancer cells by targeting specific enzymes within the folate pathway, demonstrating the potential for development as anticancer agents (Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007).

Mechanism of Action

Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Future Directions

Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents are also given . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

6-(5-bromothiophen-2-yl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O2S2/c11-9-1-2-10(17-9)18(15,16)14-4-7-3-12-6-13-8(7)5-14/h1-3,6H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUBAZUEKQGJJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CN=C2CN1S(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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